6-Phenyl-2-benzofurancarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenyl-2-benzofurancarboxylic acid is an organic compound belonging to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, antioxidant, and antiviral properties . The structure of this compound consists of a benzofuran ring fused with a phenyl group and a carboxylic acid group at the 2nd position, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-2-benzofurancarboxylic acid can be achieved through several methods. One common approach involves the cyclization of o-hydroxybenzophenone under acidic conditions . Another method includes the decarboxylation of o-acetylphenoxyacetic acid or its ester under alkaline conditions . Additionally, the dehydration of phenoxyalkanone under acidic conditions is also a viable route .
Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale cyclization reactions using catalysts to improve yield and efficiency. The use of proton quantum tunneling has been reported to reduce side reactions and increase yield, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 6-Phenyl-2-benzofurancarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated, nitrated, and sulfonated benzofuran derivatives.
Scientific Research Applications
6-Phenyl-2-benzofurancarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 6-Phenyl-2-benzofurancarboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its biological effects.
Comparison with Similar Compounds
2-Benzofurancarboxylic acid: Shares the benzofuran core but lacks the phenyl group.
3-Methyl-2-benzofurancarboxylic acid: Similar structure with a methyl group at the 3rd position.
7-Methoxy-2-benzofurancarboxylic acid: Contains a methoxy group at the 7th position.
Properties
CAS No. |
35664-68-7 |
---|---|
Molecular Formula |
C15H10O3 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
6-phenyl-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C15H10O3/c16-15(17)14-9-12-7-6-11(8-13(12)18-14)10-4-2-1-3-5-10/h1-9H,(H,16,17) |
InChI Key |
IKGKDWXSHVFUGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(O3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.